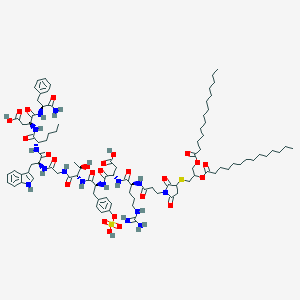![molecular formula C9H7N5S B135678 N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine CAS No. 128009-81-4](/img/structure/B135678.png)
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine, also known as TBN-TA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TBN-TA is a heterocyclic compound that contains both triazole and thiazole rings, making it a unique molecule with diverse properties. In
Wirkmechanismus
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In cancer research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In infectious disease research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have antibacterial and antifungal properties. In neurological disorder research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize and can be obtained in high purity. N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has also been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its full potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research related to N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine. One area of interest is the development of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine derivatives with improved therapeutic properties. Another area of interest is the investigation of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine in combination with other therapeutic agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine and its potential as a therapeutic agent in various fields of medicine.
Synthesemethoden
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiazole with 4-azidotriazole in the presence of copper (I) iodide as a catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have antibacterial and antifungal properties. In neurological disorder research, N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
128009-81-4 |
|---|---|
Produktname |
N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine |
Molekularformel |
C9H7N5S |
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H7N5S/c1-2-4-8-7(3-1)12-9(15-8)13-14-5-10-11-6-14/h1-6H,(H,12,13) |
InChI-Schlüssel |
ZFHRCLWFWOKFIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NN3C=NN=C3 |
Synonyme |
2-Benzothiazolamine,N-4H-1,2,4-triazol-4-yl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)




![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)

